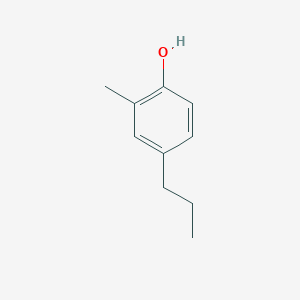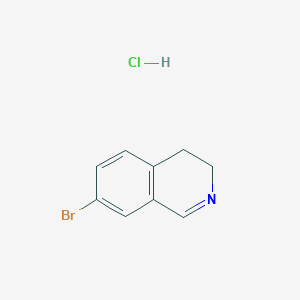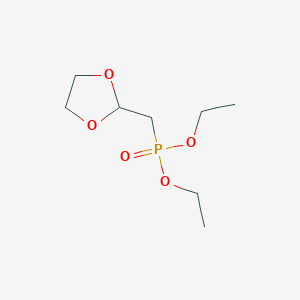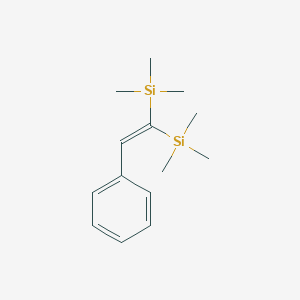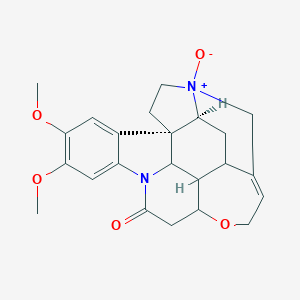
Brucine N-oxide
Übersicht
Beschreibung
Nivalin, auch bekannt als Galantamin, ist ein Alkaloid, das in verschiedenen Pflanzenarten vorkommt, darunter Galanthus nivalis (Gewöhnlicher Schneeglöckchen), Galanthus caucasicus (Kaukasisches Schneeglöckchen) und andere Mitglieder der Familie der Amaryllidaceae, wie Narzissen, Schneeflocken und rote Spinnenlilien . Es kann auch künstlich synthetisiert werden. Galantamin ist vor allem für sein Potenzial bekannt, den kognitiven Abbau zu verlangsamen, und wird klinisch zur Behandlung von Alzheimer-Demenz im Frühstadium und Gedächtnisstörungen eingesetzt.
Vorbereitungsmethoden
Natürliche Extraktion::
- Galantamin wurde erstmals in den 1940er Jahren in der Sowjetunion aus den Zwiebeln von Galanthus nivalis isoliert.
- Der Wirkstoff wurde identifiziert und untersucht, insbesondere in Bezug auf seine Acetylcholinesterase (AChE)-inhibitorischen Eigenschaften.
- Chemischer Name: (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-efbenzazepin-6-ol.
- Galantamin kann durch verschiedene chemische Reaktionen synthetisiert werden, aber die genauen synthetischen Wege liegen außerhalb des Umfangs dieses Artikels.
Analyse Chemischer Reaktionen
- Galantamin ist ein kompetitiver und reversibler Inhibitor der Acetylcholinesterase (AChE).
- Es erhöht die Acetylcholinspiegel durch Hemmung sowohl der Muskel- als auch der Hirn-AChE, wodurch der cholinerge Tonus verstärkt wird.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution, aber die spezifischen Reagenzien und Bedingungen variieren.
- Die gebildeten Hauptprodukte hängen von der Reaktionsart und den Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Galantamin findet Anwendung bei:
Behandlung der Alzheimer-Krankheit: Klinisch zur Verlangsamung des kognitiven Abbaus eingesetzt.
Verbesserung des Gedächtnisses: Verbessert die Gedächtnisverarbeitung, das logische Denken und die Denkfähigkeit.
Neurologische Störungen: Für andere neurodegenerative Erkrankungen untersucht.
Forschung zum cholinergen System: Als Werkzeug zur Untersuchung von Acetylcholin-Signalwegen eingesetzt.
5. Wirkmechanismus
- Galantamin hemmt AChE und verhindert so den Abbau von Acetylcholin.
- Erhöhte Acetylcholinspiegel verbessern die neuromodulatorischen Funktionen und verbessern die Kognition.
Wirkmechanismus
- Galantamine inhibits AChE, preventing acetylcholine breakdown.
- Elevated acetylcholine levels enhance neuromodulatory functions, benefiting cognition.
Vergleich Mit ähnlichen Verbindungen
- Galantamin zeichnet sich durch seine doppelte Wirkung (AChE-Hemmung und Modulation des nikotinischen Rezeptors) aus.
- Ähnliche Verbindungen umfassen Donepezil, Rivastigmin und Tacrin.
Eigenschaften
IUPAC Name |
10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQMKWPZAYIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938270 | |
| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-81-4 | |
| Record name | Brucine, oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brucine, oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brucine N-oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



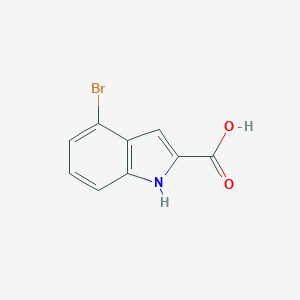
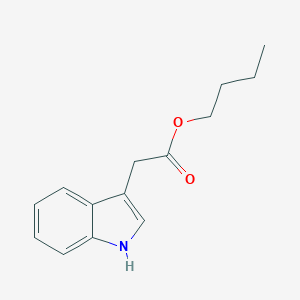
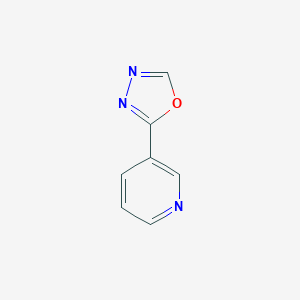
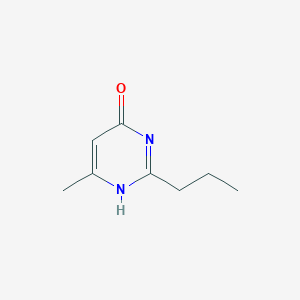
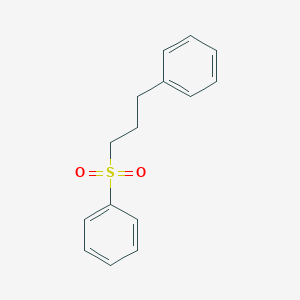
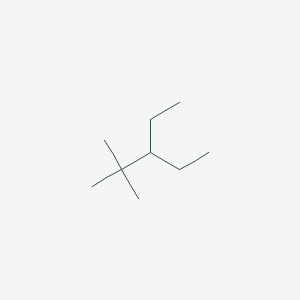

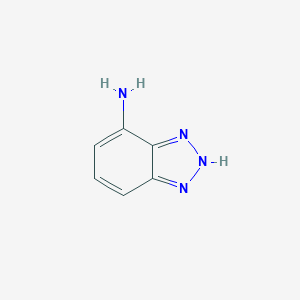
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
